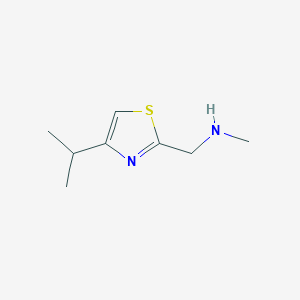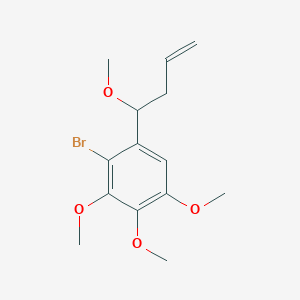![molecular formula C25H25F3Si B12610170 Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane CAS No. 647832-20-0](/img/structure/B12610170.png)
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a silane core bonded to a triphenyl group and a 2-(trifluoromethyl)hex-1-en-1-yl group, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane typically involves the reaction of triphenylsilane with a suitable precursor of the 2-(trifluoromethyl)hex-1-en-1-yl group. This reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction times, and ensuring consistent quality control measures. The industrial process must also consider factors such as cost-effectiveness, safety, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions may produce various functionalized silanes.
Applications De Recherche Scientifique
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other organosilicon compounds and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism by which Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various chemical and biological processes, making the compound valuable for research in multiple fields. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylsilane: A simpler analog without the 2-(trifluoromethyl)hex-1-en-1-yl group.
Triferrocenyl-substituted 1,3,5-triphenylbenzene: A compound with similar structural features but different functional groups and applications.
Thioether-functionalized trifluoromethyl-alkynes: Compounds with similar trifluoromethyl groups but different core structures and functionalities.
Uniqueness
Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane stands out due to its unique combination of a silane core with a triphenyl group and a 2-(trifluoromethyl)hex-1-en-1-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
647832-20-0 |
|---|---|
Formule moléculaire |
C25H25F3Si |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
triphenyl-[2-(trifluoromethyl)hex-1-enyl]silane |
InChI |
InChI=1S/C25H25F3Si/c1-2-3-13-21(25(26,27)28)20-29(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24/h4-12,14-20H,2-3,13H2,1H3 |
Clé InChI |
KDPHEFKCSLNCOD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


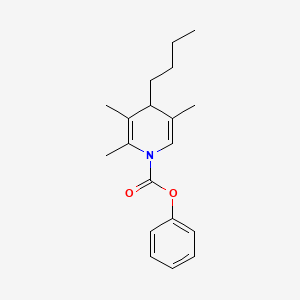
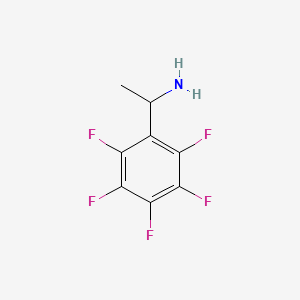
![3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole](/img/structure/B12610113.png)
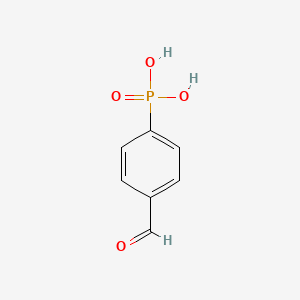


![N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610129.png)
![8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-](/img/structure/B12610138.png)

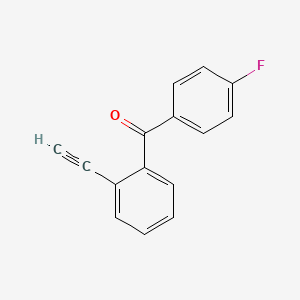

![1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one](/img/structure/B12610157.png)
